Cas no 730950-07-9 (2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide)

2-クロロ-N-{8-メチル-2,4-ジオキソ-1,3-ジアザスピロ[4.5]デカン-3-イル}アセトアミドは、スピロ環構造とアセトアミド基を有する特異な有機化合物です。分子内にクロロアセチル基を保持しており、反応性の高い官能基として有機合成中間体としての有用性が期待されます。特に、スピロ[4.5]デカン骨格の立体構造が分子の剛性を高め、特定の生物活性や選択的反応性を示す可能性があります。8位のメチル基が立体障害を生じさせることで、位置選択的な反応制御が可能となる点が特徴です。医薬品中間体や機能性材料の合成における応用が考えられる専門性の高い化合物です。

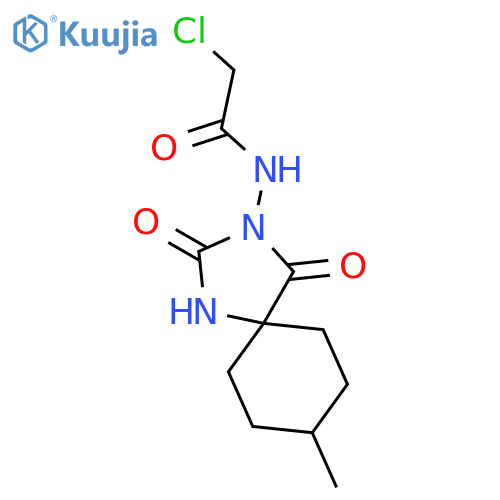

730950-07-9 structure

商品名:2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide

2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetamide

- EN300-06701

- SMR000354455

- 2-chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

- 730950-07-9

- G38511

- 2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

- DTXSID801159733

- SR-01000046943-1

- HMS2625G03

- CHEMBL1548227

- 2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

- SR-01000046943

- MLS001018224

- AKOS000117183

- Z56943507

- 2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro(4.5)dec-3-yl)acetamide

- 2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide

-

- インチ: InChI=1S/C11H16ClN3O3/c1-7-2-4-11(5-3-7)9(17)15(10(18)13-11)14-8(16)6-12/h7H,2-6H2,1H3,(H,13,18)(H,14,16)

- InChIKey: WBYRTEWWUGFVLP-UHFFFAOYSA-N

- ほほえんだ: CC1CCC2(CC1)C(=O)N(C(=O)N2)NC(=O)CCl

計算された属性

- せいみつぶんしりょう: 273.0880191g/mol

- どういたいしつりょう: 273.0880191g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C626225-50mg |

2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |

730950-07-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-06701-0.1g |

2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |

730950-07-9 | 98% | 0.1g |

$73.0 | 2023-10-28 | |

| Enamine | EN300-06701-0.05g |

2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |

730950-07-9 | 98% | 0.05g |

$46.0 | 2023-10-28 | |

| Enamine | EN300-06701-0.25g |

2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |

730950-07-9 | 98% | 0.25g |

$105.0 | 2023-10-28 | |

| Enamine | EN300-06701-0.5g |

2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |

730950-07-9 | 98% | 0.5g |

$197.0 | 2023-10-28 | |

| Aaron | AR019J63-1g |

2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |

730950-07-9 | 95% | 1g |

$416.00 | 2025-02-28 | |

| 1PlusChem | 1P019IXR-10g |

2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |

730950-07-9 | 98% | 10g |

$1575.00 | 2023-12-16 | |

| Aaron | AR019J63-250mg |

2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |

730950-07-9 | 95% | 250mg |

$170.00 | 2025-02-28 | |

| A2B Chem LLC | AV23263-1g |

2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |

730950-07-9 | 98% | 1g |

$334.00 | 2024-04-19 | |

| 1PlusChem | 1P019IXR-100mg |

2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |

730950-07-9 | 95% | 100mg |

$142.00 | 2025-03-03 |

2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

730950-07-9 (2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 57707-64-9(2-azidoacetonitrile)

- 13769-43-2(potassium metavanadate)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量